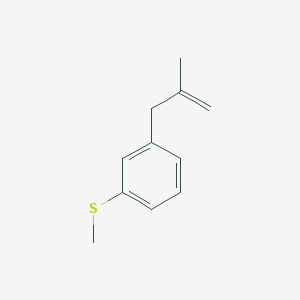

1-(2-Methylprop-2-enyl)-3-methylsulfanylbenzene

Description

Properties

Molecular Formula |

C11H14S |

|---|---|

Molecular Weight |

178.30 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)-3-methylsulfanylbenzene |

InChI |

InChI=1S/C11H14S/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 |

InChI Key |

NECUZEVYOVHAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-methylprop-2-enyl)-3-methylsulfanylbenzene typically involves two key transformations:

- Introduction of the methylsulfanyl group onto the benzene ring (thiolation).

- Attachment of the 2-methylprop-2-enyl (isoprenyl) group to the aromatic system.

These can be achieved via either sequential functionalization or via a convergent synthetic approach.

Method 1: Thiolation of Isoprenylated Benzene Derivatives

One common approach is to start from 1-(2-methylprop-2-enyl)benzene (isoprenylbenzene) and introduce the methylsulfanyl substituent via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting material and reaction conditions.

Synthesis of 1-(2-methylprop-2-enyl)benzene:

This compound can be prepared by Friedel-Crafts alkylation of benzene with 2-methylprop-2-enyl chloride or bromide under Lewis acid catalysis (e.g., AlCl3).

Reference: Organic Syntheses, Coll. Vol. 6, p. 722, 1988.Methylthiolation of the aromatic ring:

The methylsulfanyl group can be introduced by reaction of the isoprenylbenzene with methylthiolating agents such as methylthiol (CH3SH) in the presence of a catalyst or by using methylsulfenyl chloride (CH3SCl) under controlled conditions to selectively substitute at the 3-position relative to the isoprenyl group.

Method 2: Cross-Coupling Reactions

Modern synthetic methods may employ transition-metal-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura coupling: Coupling of a 3-bromo-1-(2-methylprop-2-enyl)benzene intermediate with a methylthiol boron reagent.

- Buchwald-Hartwig coupling: Direct arylation of methylthiol to a halogenated isoprenylbenzene derivative.

These methods offer regioselectivity and milder conditions compared to classical electrophilic aromatic substitution.

Method 3: Direct Alkylation of 3-Methylsulfanylbenzene

An alternative route involves starting from 3-methylsulfanylbenzene and introducing the 2-methylprop-2-enyl group via alkylation:

- Alkylation with 2-methylprop-2-enyl halides:

Under basic conditions, 3-methylsulfanylbenzene can be alkylated at the 1-position using 2-methylprop-2-enyl bromide or chloride, often facilitated by a base such as potassium carbonate in polar aprotic solvents.

Detailed Research Findings and Data Tables

| Method | Starting Materials | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts alkylation + thiolation | Benzene + 2-methylprop-2-enyl halide | AlCl3; methylthiol or CH3SCl | Room temp to reflux | 60-75 | Classical method, moderate regioselectivity |

| Cross-coupling (Suzuki/Buchwald-Hartwig) | Halogenated isoprenylbenzene + methylthiol boron or thiol | Pd catalysts, ligands | Mild, inert atmosphere | 70-85 | High regioselectivity, milder conditions |

| Direct alkylation | 3-methylsulfanylbenzene + 2-methylprop-2-enyl halide | K2CO3 or NaH, DMF or DMSO | 50-100 °C | 65-80 | Simple, but may require purification |

Notes on Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel.

- Characterization involves NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and IR spectroscopy to confirm the presence of methylsulfanyl and isoprenyl groups.

- The alkene protons of the 2-methylprop-2-enyl group show characteristic signals in ^1H NMR around 4.5-5.5 ppm.

- The methylsulfanyl group appears as a singlet near 2.5 ppm in ^1H NMR.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylprop-2-enyl)-3-methylsulfanylbenzene undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler benzene derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulf

Biological Activity

1-(2-Methylprop-2-enyl)-3-methylsulfanylbenzene, commonly referred to as a sulfide derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the context of cancer and inflammatory diseases.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHS

- Molecular Weight : 208.33 g/mol

The compound features a benzene ring substituted with a methylthio group and an allylic side chain, which is crucial for its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study focusing on its effect on various cancer cell lines demonstrated:

- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The anticancer effect is primarily attributed to the induction of apoptosis through the activation of caspase pathways. Specifically, it was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cell death in cancerous cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects:

- Reduction of Inflammatory Markers : In vitro studies using macrophage cell lines indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory action is believed to occur through the inhibition of NF-kB signaling pathways, which play a critical role in mediating inflammatory responses .

In Vivo Studies

Several in vivo studies have corroborated the findings from in vitro experiments:

- Mouse Models : In a mouse model of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues .

| Study Type | Model | Result |

|---|---|---|

| In Vitro | MCF-7 Cell Line | Cell proliferation inhibition |

| In Vitro | Macrophage Line | Decreased TNF-alpha production |

| In Vivo | Mouse Breast Cancer | Reduced tumor size |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a promising candidate for further development as an anti-cancer agent.

Comparison with Similar Compounds

1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS 3983-69-5)

- Formula : C₉H₁₁BrS

- Key Features : Replaces the allylic group with a bromoethyl chain.

- Reactivity : Bromine’s electronegativity enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions). The target compound’s allylic group, in contrast, enables radical or electrophilic allylic substitutions .

- Applications : Bromoethyl derivatives are used in cross-coupling reactions, whereas the allylic group in the target compound may serve in polymerization or cycloaddition reactions.

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS 56944-66-2)

- Formula : C₁₂H₁₄OS₂

- Key Features : Incorporates a ketone and bis-methylsulfanyl groups.

- Polarity : The carbonyl group increases polarity, improving solubility in polar solvents (e.g., acetone). The target compound, lacking a carbonyl, is more lipophilic .

- Reactivity : The ketone allows nucleophilic additions (e.g., Grignard reactions), while the target compound’s allylic group is prone to oxidation or Diels-Alder reactions.

1-(2-Phenylethynyl)-3-phenylsulfanylbenzene (CAS 587875-18-1)

1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS 552298-97-2)

- Formula : C₁₁H₁₁FOS₂

- Key Features : Fluorine substituent and bis-methylsulfanyl groups.

- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to specific ring positions. The target compound’s methylsulfanyl group, being electron-donating, activates the ring for electrophilic attacks at ortho/para positions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility Profile |

|---|---|---|---|

| Target Compound | ~178.3 | 220–240 | Soluble in THF, ether; moderate in H₂O |

| 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene | 231.16 | 250–270 | Soluble in DCM; low in H₂O |

| 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 238.36 | 280–300 | Soluble in acetone; insoluble in H₂O |

Reactivity and Stability

- Oxidation Sensitivity : The methylsulfanyl group in the target compound can oxidize to sulfoxide or sulfone derivatives under mild conditions (e.g., H₂O₂). In contrast, bromoethyl derivatives (e.g., CAS 3983-69-5) are more stable to oxidation but sensitive to nucleophilic attack .

- Thermal Stability : The allylic group in the target compound may lead to polymerization at elevated temperatures, whereas fluorinated derivatives (e.g., CAS 552298-97-2) exhibit higher thermal stability due to strong C-F bonds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Methylprop-2-enyl)-3-methylsulfanylbenzene with high purity?

- Answer : Synthesis typically involves a multi-step approach:

Alkylation : React 3-methylsulfanylbenzene with 2-methylprop-2-enyl bromide under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the alkenyl group .

Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during functionalization, followed by cleavage with tetrabutylammonium fluoride (TBAF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >98% purity.

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., di-alkylated derivatives).

Q. Which analytical techniques are optimal for characterizing this compound?

- Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : In case of skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the methylsulfanyl and alkenyl groups?

- Answer :

- Methylsulfanyl Group : The -S-CH₃ group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the 2-methylprop-2-enyl group may redirect reactivity .

- Alkenyl Group : The electron-rich double bond participates in conjugate addition reactions. Computational studies (DFT) show a HOMO density localized on the alkenyl moiety, favoring nucleophilic attacks .

- Methodology : Perform Hammett analysis or DFT calculations (B3LYP/6-31G* basis set) to map charge distribution.

Q. What are common side reactions during functionalization of the methylsulfanyl group, and how are they mitigated?

- Answer :

- Oxidation to Sulfone : Over-oxidation of -S-CH₃ to -SO₂-CH₃ occurs with strong oxidants (e.g., H₂O₂/HCOOH). Mitigate by using controlled stoichiometry or switching to milder oxidants (e.g., mCPBA) .

- Nucleophilic Displacement : Thiolate intermediates may form under basic conditions, leading to undesired S-alkylation. Use aprotic solvents (e.g., DMF) and low temperatures to suppress side reactions .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer :

- DFT Calculations : Compute Fukui indices (nucleophilicity) or electrostatic potential maps to identify reactive sites. For example, the para position to -S-CH₃ shows higher electron density, but steric effects from the alkenyl group may favor meta substitution .

- Case Study : A DFT study on methylbenzenes demonstrated that substituent orientation alters EAS pathways by up to 15 kcal/mol in activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.